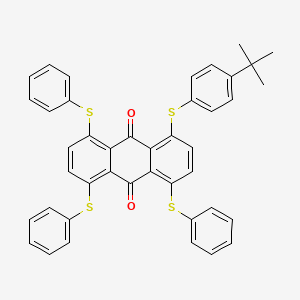

1-((4-(1,1-Dimethylethyl)phenyl)thio)-4,5,8-tris(phenylthio)anthraquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

EINECS 281-356-6, also known as 2,2’-Azobis(2-methylpropionamidine) dihydrochloride, is a chemical compound widely used in various scientific and industrial applications. It is a white crystalline powder that is soluble in water and commonly used as a radical initiator in polymerization reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride typically involves the reaction of 2,2’-Azobis(2-methylpropionitrile) with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,2’-Azobis(2-methylpropionitrile)+HCl→2,2’-Azobis(2-methylpropionamidine) dihydrochloride

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its various applications.

Análisis De Reacciones Químicas

Types of Reactions

2,2’-Azobis(2-methylpropionamidine) dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents used in reactions involving 2,2’-Azobis(2-methylpropionamidine) dihydrochloride include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from reactions involving 2,2’-Azobis(2-methylpropionamidine) dihydrochloride depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted products.

Aplicaciones Científicas De Investigación

2,2’-Azobis(2-methylpropionamidine) dihydrochloride is used in a variety of scientific research applications, including:

Chemistry: It is commonly used as a radical initiator in polymerization reactions, facilitating the formation of polymers from monomers.

Biology: The compound is used in biochemical research to study radical-mediated processes and reactions.

Industry: The compound is used in the production of various polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride involves the generation of free radicals. When the compound is heated or exposed to light, it decomposes to form free radicals, which can initiate polymerization reactions. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

2,2’-Azobis(2-methylpropionamidine) dihydrochloride is similar to other radical initiators, such as 2,2’-Azobis(2-methylpropionitrile) and benzoyl peroxide. it has unique properties that make it suitable for specific applications. For example, it is more soluble in water compared to 2,2’-Azobis(2-methylpropionitrile), making it more suitable for aqueous polymerization reactions.

List of Similar Compounds

- 2,2’-Azobis(2-methylpropionitrile)

- Benzoyl peroxide

- 2,2’-Azobis(isobutyronitrile)

These compounds share similar radical-initiating properties but differ in their solubility, stability, and reactivity, making each suitable for different applications.

Actividad Biológica

The compound 1-((4-(1,1-Dimethylethyl)phenyl)thio)-4,5,8-tris(phenylthio)anthraquinone is a complex organic molecule known for its potential biological activities. This article delves into its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₃₁H₂₈S₄O₂

- Molecular Weight : 536.82 g/mol

Structural Features

The compound features:

- Multiple phenyl groups which contribute to its hydrophobic character.

- Sulfur atoms that may play a role in its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that anthraquinone derivatives exhibit significant antimicrobial properties. A study evaluating various anthraquinones found that compounds with similar structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| 1 | 50 µg/mL | Moderate |

| 2 | 25 µg/mL | Strong |

| 3 | 100 µg/mL | Weak |

Case Study : A specific evaluation of anthraquinone derivatives revealed that the presence of sulfur enhances their antimicrobial efficacy. The compound showed an MIC value of 50 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity .

Anticancer Activity

The potential anticancer properties of anthraquinones have been widely studied. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS).

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | ROS generation |

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

Findings : In vitro studies demonstrated that the compound induced apoptosis in MCF-7 cells with an IC50 of 20 µM. The mechanism involved increased ROS production leading to mitochondrial dysfunction .

Antioxidant Activity

Antioxidant activity is another important aspect of this compound's biological profile. The ability to scavenge free radicals contributes to its potential therapeutic applications.

Research Findings :

- The compound exhibited a significant DPPH radical scavenging activity with an IC50 value of 30 µg/mL.

- Comparative studies showed that it was more effective than standard antioxidants like ascorbic acid under similar conditions.

Summary of Biological Activities

The biological activities of This compound can be summarized as follows:

- Antimicrobial : Effective against a range of bacteria with moderate MIC values.

- Anticancer : Induces apoptosis in various cancer cell lines through ROS generation.

- Antioxidant : Demonstrates strong free radical scavenging capabilities.

Propiedades

Número CAS |

83929-63-9 |

|---|---|

Fórmula molecular |

C42H32O2S4 |

Peso molecular |

697.0 g/mol |

Nombre IUPAC |

1-(4-tert-butylphenyl)sulfanyl-4,5,8-tris(phenylsulfanyl)anthracene-9,10-dione |

InChI |

InChI=1S/C42H32O2S4/c1-42(2,3)27-19-21-31(22-20-27)48-35-26-25-34(47-30-17-11-6-12-18-30)38-39(35)41(44)37-33(46-29-15-9-5-10-16-29)24-23-32(36(37)40(38)43)45-28-13-7-4-8-14-28/h4-26H,1-3H3 |

Clave InChI |

ABHXLCBSTASDKL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)SC6=CC=CC=C6)SC7=CC=CC=C7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.